Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride
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Overview
Description
Acetanilide, 4’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a diethylamino group, and a methyl group attached to the acetanilide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride typically involves the reaction of 4-chloroacetanilide with diethylamine and methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 4’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Acetanilide, 4’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a tool for studying enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloroacetanilide: A related compound with similar structural features but lacking the diethylamino and methyl groups.
N-(4-Chlorophenyl)acetamide: Another similar compound with a chloro group attached to the acetanilide structure.
Uniqueness
Acetanilide, 4’-chloro-2-(diethylamino)-2’-methyl-, hydrochloride is unique due to the presence of both diethylamino and methyl groups, which confer specific chemical and biological properties
Properties
77966-47-3 | |
Molecular Formula |
C13H20Cl2N2O |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
[2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-7-6-11(14)8-10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
InChI Key |
KWYBNBKSNVYAJH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)Cl)C.[Cl-] |
Origin of Product |
United States |
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